molecular formula C17H16N4O B7463397 4-(4-甲氧基苯胺)-6-甲基-2-(2-吡啶基)嘧啶

4-(4-甲氧基苯胺)-6-甲基-2-(2-吡啶基)嘧啶

货号 B7463397
分子量: 292.33 g/mol
InChI 键: GVYXQWQTMUNYPR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-Methoxyanilino)-6-methyl-2-(2-pyridinyl)pyrimidine, also known as PD0325901, is a small molecule inhibitor that targets mitogen-activated protein kinase (MAPK) signaling pathways. This compound has been widely used in scientific research to study the role of MAPK signaling in various cellular processes.

科学研究应用

  1. O4-甲基胸腺苷的晶体结构: 布伦南等人(1986)的一项研究调查了 O4-甲基胸腺苷(O4medT)的晶体结构,O4medT 是一种促突变剂,以了解其生物学特性。该研究发现,甲基化会产生胸腺嘧啶碱的胞嘧啶样共轭,并且可能与鸟嘌呤发生两种类型的错误配对。该研究对于理解核苷酸中甲基化的结构意义至关重要 (Brennan et al., 1986)

  2. 嘧啶衍生物的抗病毒活性: Hocková 等人(2003)合成了在第 5 位取代的 2,4-二氨基-6-羟基嘧啶并评估了它们的抗病毒活性。该研究强调,几种 5-取代的 2,4-二氨基嘧啶衍生物显着抑制了细胞培养中的逆转录病毒复制。这项研究为抗逆转录病毒药物的开发提供了见解 (Hocková et al., 2003)

  3. 荧光光谱特性: 中岛等人(1990)合成了嘧啶并 [5,4-d] 嘧啶衍生物,包括四取代的间甲氧基苯胺化合物,并研究了它们的吸收和荧光光谱特性。这项研究有助于这些化合物作为化学发光反应中的荧光试剂的潜在用途 (Nakashima et al., 1990)

  4. 硫代嘧啶衍生物的光学性质: 侯赛因等人(2020)研究了硫代嘧啶衍生物(包括苯基嘧啶衍生物)的结构参数和光学性质。该研究提供了对这些化合物非线性光学 (NLO) 特性的见解,表明它们在光电应用中的潜力 (Hussain et al., 2020)

  5. 嘧啶中间体的合成: 刘国吉(2009)描述了 2,4-二氯-5-甲氧基-嘧啶的合成,2,4-二氯-5-甲氧基-嘧啶是嘧啶的中间化合物。该研究提出了一种高产率和高纯度合成这种化合物的办法,这对嘧啶类药物的开发很重要 (Liu Guo-ji, 2009)

  6. 抗菌和抗病毒特性: 萨克塞纳等人(1990)合成了桑吉霉素和丰冈霉素的吡唑并 [3,4-d] 嘧啶类似物,并评估了它们的抗病毒活性。该研究发现,该系列中的某些化合物对人类巨细胞病毒和单纯疱疹病毒 1 型表现出活性 (Saxena et al., 1990)

属性

IUPAC Name

N-(4-methoxyphenyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-12-11-16(20-13-6-8-14(22-2)9-7-13)21-17(19-12)15-5-3-4-10-18-15/h3-11H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYXQWQTMUNYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=N2)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 6-chloro-4-methyl-2-(2-pyridinyl)pyrimidine (15 mg, 0.56 mmol), p-anisidine (68 mg, 0.55 mmol) in water (10 mL) was added 2 N HCl (0.3 mL). The mixture was refluxed for 6 h, cooled to room temperature, and neutralized with 2N NaOH to pH 10. The resulting mixture was then extracted with 1:1 Hexane/EtOAc (50 mL). The organic phase was washed with water and brine, dried over Na2SO4 and concentrated in vacuo. The residue was purified by chromatography (1:1 Hexane/EtOAc) to yield the product as a tan solid (72 mg, 45%). 1H NMR (CDCl3): 8.80 (d, J=4.5 Hz, 1H), 8.45 (d, J=8.1 Hz, 1H), 7.81 (m, 1H), 7.35 (m, 1H), 7.23 (d, J=8.4 Hz, 2H), 7.12 (s, 1H), 6.93 (d, J=8.4 Hz, 2H), 6.41 (s, 1H), 3.83 (s, 3H), 2.45 (s, 3H).
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
68 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxyanilino)-6-methyl-2-(2-pyridinyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(4-Methoxyanilino)-6-methyl-2-(2-pyridinyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-(4-Methoxyanilino)-6-methyl-2-(2-pyridinyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-(4-Methoxyanilino)-6-methyl-2-(2-pyridinyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-(4-Methoxyanilino)-6-methyl-2-(2-pyridinyl)pyrimidine
Reactant of Route 6
4-(4-Methoxyanilino)-6-methyl-2-(2-pyridinyl)pyrimidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。